molecular formula C10H16Cl2N4OS B13142157 2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride

2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride

Cat. No.: B13142157
M. Wt: 311.2 g/mol
InChI Key: MDTHGMLVWQFLGV-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one dihydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially hydrogenated pyridine core. The molecule is substituted with a piperazinyl group at position 2 and a ketone at position 4, with the dihydrochloride salt enhancing its solubility in aqueous environments. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) targeting agents due to the piperazine moiety’s ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C10H16Cl2N4OS

Molecular Weight

311.2 g/mol

IUPAC Name

2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride

InChI

InChI=1S/C10H14N4OS.2ClH/c15-9-8-7(1-2-12-9)13-10(16-8)14-5-3-11-4-6-14;;/h11H,1-6H2,(H,12,15);2*1H

InChI Key

MDTHGMLVWQFLGV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=C(S2)N3CCNCC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves multiple steps, including cyclization, etherification, and reduction reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by etherification and reduction to yield the final product . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various bases like triethylamine (TEA). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that compounds similar to 2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one may exhibit neuroprotective properties. These compounds are being investigated for their potential to modulate pathways involved in neurodegeneration and inflammation. For instance, studies have shown that targeting specific neurotransmitter systems can mitigate the effects of diseases such as Alzheimer's and Parkinson's disease .

Autoimmune Diseases

The compound is also being explored for its efficacy in treating autoimmune disorders. Its ability to influence immune responses suggests it could play a role in modulating conditions like rheumatoid arthritis and lupus. A recent patent highlights its potential in treating autoimmune diseases through modulation of immune pathways .

Anticancer Properties

The anticancer potential of this compound is under investigation due to its structural similarities to known anticancer agents. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival of cancer cells. Ongoing research aims to validate these findings through clinical trials.

Psychiatric Disorders

Given its action on neurotransmitter systems, there is interest in the compound's potential application in treating psychiatric conditions such as depression and anxiety disorders. The modulation of serotonin and dopamine pathways could provide therapeutic benefits for patients suffering from these conditions.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in a peer-reviewed journal demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and promoting synaptic plasticity . This suggests that similar compounds could be developed for therapeutic use.

Case Study 2: Autoimmune Modulation

In a clinical trial focused on rheumatoid arthritis patients, a derivative of the thiazolo-pyridine class showed significant reductions in disease activity scores compared to placebo groups. This highlights the potential for the development of targeted therapies based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the thiazolo[5,4-c]pyridine family, which includes derivatives with varying substituents and saturation levels. Key structural analogues include:

Compound Name Substituents (Position) Salt Form Key Differences
5-Methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride -COOH (2), -CH₃ (5) Hydrochloride Carboxylic acid vs. piperazine; methyl group
2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one -Br (2) None Bromo substituent vs. piperazine
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrochloride -NH₂ (2) Hydrochloride Amino group vs. piperazine
1-(6,7-Dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one -COCH₂CH₃ (5) None Ketone at position 5 vs. piperazine at 2

Key Observations :

  • Position 2 Modifications : The piperazine group in the target compound confers basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing bromo group () or the polar carboxylic acid (). Piperazine derivatives often exhibit enhanced solubility and bioavailability compared to halogenated analogues .
  • Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for oral administration, whereas neutral forms (e.g., 2-bromo derivative) may require formulation adjustments .
Physicochemical Properties
Property Target Compound (Dihydrochloride) 2-Bromo Derivative () 5-Methyl-2-Carboxylic Acid ()
Molecular Weight ~380 g/mol (estimated) 248.14 g/mol 246.72 g/mol
Solubility High (aqueous) Low (organic solvents preferred) Moderate (depends on pH)
Melting Point Not reported Not reported Not reported
Boiling Point N/A (salt) 487.7 °C N/A (salt)
Density N/A (salt) 1.826 g/cm³ N/A (salt)

Analysis :

  • The dihydrochloride form of the target compound likely exhibits superior solubility in polar solvents compared to neutral analogues like the 2-bromo derivative, which has a high boiling point (487.7°C) and density (1.826 g/cm³) .
  • Carboxylic acid derivatives (e.g., ) may display pH-dependent solubility, whereas the piperazinyl group’s basicity ensures consistent protonation in physiological conditions .

Biological Activity

2-Piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one dihydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuropharmacological activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazole-pyridine scaffold with a piperazine moiety, which is crucial for its biological activity. The molecular formula is C11H12Cl2N4SC_{11}H_{12}Cl_2N_4S with a molecular weight of approximately 287.25 g/mol. Its structural characteristics are significant for interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one. For instance:

  • Study Findings : A synthesis study reported that derivatives of piperazine exhibited varying degrees of antimicrobial activity against different pathogens. Compounds similar to this thiazolo-pyridine derivative showed effective inhibition against Gram-positive and Gram-negative bacteria .
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-Piperazin-1-yl derivativeE. coli32 µg/mL
2-Piperazin-1-yl derivativeS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of compounds containing thiazole and piperazine has been explored in various cancer cell lines:

  • In Vitro Studies : Compounds related to this structure have shown cytotoxic effects against A431 vulvar epidermal carcinoma cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
A431<10
Jurkat<20

Neuropharmacological Effects

The role of thiazole-containing compounds in neuropharmacology has been investigated, particularly their effects on adenosine receptors:

  • Receptor Binding Studies : Some derivatives have been identified as antagonists of the A2A adenosine receptor, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolo-pyridine derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity. The most potent compounds in this series showed selectivity towards cancer cell lines while sparing normal cells.

Case Study 2: Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of related piperazine derivatives against a panel of pathogens. The results indicated that structural variations influenced the spectrum of activity, emphasizing the importance of the thiazole component in enhancing efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Key Findings : Substituents on the piperazine ring and modifications to the thiazole core were found to significantly affect both potency and selectivity against various biological targets .

Q & A

Basic: What are the recommended methods for synthesizing this compound with high purity?

Methodological Answer:
Synthesis typically involves multi-step reactions with careful optimization of protecting groups and purification. For piperazine-containing heterocycles, a common approach includes:

Deprotection : Use trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (Boc) groups from intermediates, as demonstrated in analogous syntheses of piperazinyl-imidazo[4,5-d]pyridazin-4-ones .

Purification : Employ column chromatography (e.g., silica gel with methylene chloride/ethanol gradients) to isolate the target compound and minimize by-products .

Salt Formation : Convert the free base to the dihydrochloride salt using HCl in ethanol, followed by recrystallization for enhanced stability .

Basic: How should researchers characterize purity and structural integrity?

Methodological Answer:
Combine orthogonal analytical techniques:

HPLC-UV : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for impurity profiling, referencing pharmacopeial guidelines for piperazine derivatives .

NMR/MS : Confirm molecular structure via 1^1H/13^13C NMR and high-resolution mass spectrometry, focusing on piperazine proton environments (δ 2.5–3.5 ppm) and chloride counterion detection .

Elemental Analysis : Verify stoichiometry of the dihydrochloride salt (e.g., Cl^- content via ion chromatography) .

Advanced: How to resolve contradictions in stability data under varying pH/temperature?

Methodological Answer:

Accelerated Stability Studies : Expose the compound to pH 1–13 buffers and temperatures (25°C–60°C), monitoring degradation via HPLC at intervals (e.g., 0, 7, 14 days). Compare kinetics with structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify susceptible functional groups .

Degradation Pathway Analysis : Use LC-MS/MS to characterize degradation products (e.g., hydrolysis of the thiazolo ring or piperazine dealkylation) .

Statistical Modeling : Apply Arrhenius equations or Design of Experiments (DoE) to predict shelf-life and identify critical stability factors .

Advanced: How to design experiments for studying environmental fate and biodegradation?

Methodological Answer:
Adopt a tiered approach:

Lab-Scale Studies :

  • Partitioning : Measure log PP (octanol-water) and soil adsorption coefficients (KdK_d) using OECD 121 guidelines .
  • Aqueous Stability : Assess hydrolysis half-lives under simulated environmental pH (4–9) and UV exposure .

Ecosystem Modeling : Use mesocosms to study bioaccumulation in aquatic organisms and soil microbiota, aligning with long-term projects like INCHEMBIOL (2005–2011) .

Metabolite Tracking : Employ 14^{14}C-labeled analogs to trace transformation products in biotic/abiotic compartments .

Basic: What analytical techniques are recommended for impurity profiling?

Methodological Answer:

HPLC-DAD/ELSD : Detect impurities at 0.1% levels using gradient elution (e.g., 0.1% TFA in water/acetonitrile), referencing pharmacopeial impurity standards for related thiazolo-pyridinones .

ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) with detection limits <1 ppm .

Karl Fischer Titration : Monitor water content in the dihydrochloride salt to prevent hydrate formation .

Advanced: How to elucidate structure-activity relationships (SAR) of derivatives?

Methodological Answer:

Analog Synthesis : Modify the piperazine substituents (e.g., methyl, chloro-phenyl groups) and thiazolo ring positions, as seen in triazolo[4,3-a]pyridinone derivatives .

In Silico Screening : Perform molecular docking against target proteins (e.g., kinases) using software like AutoDock, prioritizing compounds with improved binding affinity .

In Vitro Validation : Test analogs in dose-response assays (e.g., IC50_{50} determination) and compare with parent compound .

Basic: How to optimize reaction conditions to minimize by-products?

Methodological Answer:

Stoichiometric Control : Maintain a 1:1 molar ratio of piperazine to thiazolo-pyridinone precursors to avoid dimerization .

Temperature Gradients : Perform reactions at 0–5°C during sensitive steps (e.g., cyclization) to suppress side reactions .

Catalytic Additives : Use DMAP or TEA to enhance nucleophilic substitution efficiency in piperazine coupling .

Advanced: What in vivo models are appropriate for pharmacokinetic studies?

Methodological Answer:

Rodent Models : Administer the compound intravenously/orally to Sprague-Dawley rats, collecting plasma at intervals (0–24 h) for LC-MS/MS analysis .

Tissue Distribution : Apply whole-body autoradiography with 14^{14}C-labeled compound to quantify accumulation in target organs .

Metabolite Identification : Use microsomal incubations (e.g., human liver microsomes) to map Phase I/II metabolism pathways .

Advanced: How to address discrepancies in solubility predictions vs. experimental data?

Methodological Answer:

pKa Correction : Recalculate theoretical solubility using experimentally determined pKa values (e.g., via potentiometric titration) rather than software estimates .

Co-Solvent Screening : Test solubility in PEG-400/water or cyclodextrin complexes, referencing Bordwell’s pKa table for solvent effects .

Crystallinity Analysis : Use XRPD to identify polymorphic forms impacting solubility, and select the most bioavailable form .

Basic: What parameters are critical during synthesis scale-up?

Methodological Answer:

Mixing Efficiency : Use baffled reactors to ensure homogeneity during exothermic steps (e.g., HCl salt formation) .

Temperature Control : Implement jacketed reactors with PID controllers to maintain ±2°C tolerance .

In-Process Monitoring : Track reaction progress via inline FTIR or PAT (Process Analytical Technology) to detect intermediates .

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